molecular formula C22H31N3O6S2 B2444283 2-methoxy-N-(2-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)ethyl)-5-methylbenzenesulfonamide CAS No. 691381-31-4

2-methoxy-N-(2-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)ethyl)-5-methylbenzenesulfonamide

Cat. No.: B2444283
CAS No.: 691381-31-4
M. Wt: 497.63
InChI Key: VGLZBUSSAQQFAY-UHFFFAOYSA-N
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Description

2-methoxy-N-(2-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)ethyl)-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H31N3O6S2 and its molecular weight is 497.63. The purity is usually 95%.
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Properties

IUPAC Name

2-methoxy-N-[2-[4-(2-methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]ethyl]-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O6S2/c1-17-5-7-19(30-3)21(15-17)32(26,27)23-9-10-24-11-13-25(14-12-24)33(28,29)22-16-18(2)6-8-20(22)31-4/h5-8,15-16,23H,9-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLZBUSSAQQFAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxy-N-(2-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)ethyl)-5-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Sulfonamide group : Contributes to its biological activity.
  • Methoxy and methyl groups : Enhance lipophilicity and receptor interaction.
PropertyValue
Molecular Formula C18H24N2O4S
Molecular Weight 368.46 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Enzymatic Inhibition : The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity.
  • Receptor Binding : The structural features suggest potential interactions with neurotransmitter receptors, which may influence mood regulation and anxiety.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

  • Anti-inflammatory Activity : Preliminary studies suggest it may inhibit enzymes involved in inflammatory processes, affecting cytokine production and immune response modulation.
  • Antitumor Potential : Some studies have indicated that derivatives of sulfonamides exhibit antitumor effects, potentially linked to their ability to inhibit specific kinases involved in cancer progression .
  • CNS Effects : The compound's interaction with neurotransmitter systems suggests potential applications in treating mood disorders and anxiety.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this specific sulfonamide:

  • A study on a similar sulfonamide indicated significant inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition led to reduced proliferation in various cancer cell lines .
  • Another investigation highlighted the role of methoxy-substituted sulfonamides in modulating inflammatory responses in animal models, showing reduced levels of pro-inflammatory cytokines .

Summary of Biological Activities

ActivityDescription
Enzymatic Inhibition Inhibits enzymes involved in inflammation and cancer pathways
Receptor Interaction Potential modulation of neurotransmitter receptors affecting mood
Antitumor Effects Demonstrated efficacy in inhibiting tumor growth in preclinical models

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